3-Methyl-5-nitrobenzo[d]isoxazole
Overview
Description
3-Methyl-5-nitrobenzo[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Mode of Action
Isoxazole derivatives are generally synthesized via reactions of aldehydes with primary nitro compounds . The reactions of aldehydes with primary nitro compounds in a 1:2 molar ratio have been shown to lead to isoxazoline-N-oxides or isoxazole derivatives, via β-dinitro derivatives .
Biochemical Pathways
Isoxazole derivatives are known to interact with various biochemical pathways due to their diverse chemical structures .
Result of Action
Isoxazole derivatives are known to have significant biological interests due to their diverse chemical structures .
Action Environment
The synthesis of isoxazole derivatives is known to be influenced by various experimental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitrobenzo[d]isoxazole typically involves the reaction of primary nitro compounds with aldehydes or activated ketones. One common method is the condensation of aldehydes with primary nitro compounds in a 1:2 molar ratio, leading to the formation of isoxazole derivatives . Another approach involves the reaction of terminal alkynes with n-BuLi, followed by treatment with molecular iodine and hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes are preferred due to their eco-friendly nature and lower toxicity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-nitrobenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and various oxidizing and reducing agents . Reaction conditions often involve moderate temperatures and specific catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different isoxazole derivatives, while reduction reactions typically produce amino-substituted compounds .
Scientific Research Applications
3-Methyl-5-nitrobenzo[d]isoxazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-5-nitrobenzo[d]isoxazole include other isoxazole derivatives, such as:
- 3-Amino-benzo[d]isoxazole
- 5-Phenylisoxazole-3-carboxylate
- 3,5-Bis(het)arylisoxazoles
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-5-nitro-1,2-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-5-7-4-6(10(11)12)2-3-8(7)13-9-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLIRZDJBWDLOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40497016 | |
Record name | 3-Methyl-5-nitro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63770-48-9 | |
Record name | 3-Methyl-5-nitro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40497016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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